5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole
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Overview
Description
5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a fluorobenzylthio group, a phenylsulfonyl group, and a thienyl-oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienyl-Oxazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group attached to the oxazole core.
Addition of the Phenylsulfonyl Group: This step involves the sulfonylation reaction where a phenylsulfonyl chloride reacts with the oxazole core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole involves its interaction with specific molecular targets. The fluorobenzylthio group can interact with hydrophobic pockets in proteins, while the phenylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole
- 5-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole
Uniqueness
5-[(2-Fluorobenzyl)thio]-4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazole is unique due to the specific positioning of the fluorobenzylthio group and the phenylsulfonyl group, which can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H14FNO3S3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H14FNO3S3/c21-16-10-5-4-7-14(16)13-27-20-19(22-18(25-20)17-11-6-12-26-17)28(23,24)15-8-2-1-3-9-15/h1-12H,13H2 |
InChI Key |
SYCDATNDNQNUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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